molecular formula C19H22BrN5OS B503921 [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B503921
M. Wt: 448.4g/mol
InChI Key: DGVNXPJQJLGDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a brominated benzyl group, an ethoxy substituent, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination to introduce the bromine atom at the 5-position.

    Tetrazole Formation: The phenyl group is introduced through a reaction with phenylhydrazine, followed by cyclization to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

    Final Coupling: The brominated benzylamine and the tetrazole-thioether intermediate are coupled under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
  • N-(5-chloro-2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine

Uniqueness

[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The ethoxy group also imparts different electronic and steric properties compared to similar compounds with methoxy or chloro substituents.

Properties

Molecular Formula

C19H22BrN5OS

Molecular Weight

448.4g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H22BrN5OS/c1-2-26-18-10-9-16(20)13-15(18)14-21-11-6-12-27-19-22-23-24-25(19)17-7-4-3-5-8-17/h3-5,7-10,13,21H,2,6,11-12,14H2,1H3

InChI Key

DGVNXPJQJLGDRY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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